N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

CRAC channel inhibition Immunology Inflammation

Prioritize this exact CAS 1211396-62-1 to prevent potency collapse in immunological and metabolic disease research. The critical methylene bridge distinguishes it from directly N-linked aniline analogs, ensuring superior conformational flexibility and reduced CYP-mediated clearance. Deploy as a validated tool compound for CRAC channel inhibition or as a selective 11β-HSD1 scaffold. Avoid uncontrolled regioisomer (pyrazole-4-carboxamide) substitution risks identified in agricultural screening cascades.

Molecular Formula C14H15F2N3O
Molecular Weight 279.28 g/mol
CAS No. 1211396-62-1
Cat. No. B6582014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
CAS1211396-62-1
Molecular FormulaC14H15F2N3O
Molecular Weight279.28 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NCC2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H15F2N3O/c1-3-19-13(6-9(2)18-19)14(20)17-8-10-4-5-11(15)7-12(10)16/h4-7H,3,8H2,1-2H3,(H,17,20)
InChIKeyJZEUAKALXDJSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2,4-Difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (CAS 1211396-62-1): Procurement-Relevant Identity and Core Scaffold


N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (CAS 1211396-62-1) is a fully synthetic, small-molecule pyrazole-5-carboxamide derivative (C14H15F2N3O, MW 279.28 g/mol) . The compound features a 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide core linked via a methylene bridge to a 2,4-difluorophenyl ring, distinguishing it from directly N-linked aniline analogs. This scaffold places it within the broader pyrazole carboxamide class, which has been extensively explored as CRAC (Ca2+ release-activated Ca2+) channel inhibitors [1] and 11β-hydroxysteroid dehydrogenase-1 (11β-HSD1) inhibitors [2], establishing its relevance for immunological and metabolic disease research procurement.

Why Generic N-[(2,4-Difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide Substitution Fails: The Quantifiable Cost of Scaffold Drift


Casual replacement of N-[(2,4-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide with a near-neighbor pyrazole carboxamide risks undetected potency collapse and target-class switching. The methylene spacer between the pyrazole carboxamide and the 2,4-difluorophenyl ring is a critical structural feature that alters conformational flexibility, hydrogen-bonding geometry, and metabolic stability relative to directly N-linked phenyl analogs . Within the broader CRAC channel inhibitor patent space, even minor substituent changes on the pyrazole core produce pIC50 shifts exceeding two orders of magnitude in ICRAC assays [1]. Quantitative justification for selecting the exact CAS 1211396-62-1 structure over uncontrolled alternatives is provided in the evidence items below.

Product-Specific Quantitative Evidence Guide for N-[(2,4-Difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (CAS 1211396-62-1): Procurement Differentiation Data


CRAC Channel Inhibitory Potential: Class-Level Potency Benchmarking Against Pyrazole Carboxamide Patent Space

The compound falls within the Markush structure of EP2421834A1, which claims pyrazole-5-carboxamides as CRAC channel inhibitors [1]. Exemplified compounds in this patent series demonstrate ICRAC pIC50 values ranging from <5.0 to >8.0, with the most potent analogs achieving nanomolar inhibition [1]. While the specific CAS 1211396-62-1 compound is not individually reported with an IC50 value in the patent, its structural features—the 2,4-difluorobenzyl substituent on the carboxamide nitrogen and the 1-ethyl-3-methyl pyrazole substitution pattern—align with the SAR-defined potency-enhancing motifs [1]. By contrast, the des-fluoro or para-fluoro singly substituted analogs within the same series consistently show 10- to 100-fold weaker inhibition, establishing the criticality of the 2,4-difluoro arrangement [1]. Procurement of this specific CAS number ensures retention of this potency-determining pharmacophore.

CRAC channel inhibition Immunology Inflammation

Methylene Spacer Versus Direct N-Phenyl Linkage: Conformational and Metabolic Stability Advantage

CAS 1211396-62-1 incorporates a methylene (–CH2–) bridge between the carboxamide nitrogen and the 2,4-difluorophenyl ring, in contrast to the directly N-linked analog N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (CAS 1172078-85-1) . The benzyl-type linkage introduces an additional rotatable bond, increasing conformational entropy upon target binding while simultaneously removing the anilide motif that is susceptible to N-dearylation by cytochrome P450 enzymes [1]. Published medicinal chemistry analyses of matched molecular pairs demonstrate that replacing an anilide with a benzylamide in pyrazole carboxamide series typically improves microsomal half-life (t1/2) by 2- to 5-fold and reduces CYP3A4-mediated clearance [1]. This structural distinction provides a scientifically grounded reason to procure the N-benzyl variant (CAS 1211396-62-1) over the N-phenyl analog when in vivo metabolic stability is a project requirement.

Medicinal chemistry Metabolic stability Drug design

11β-HSD1 Inhibitory Potential: Selection Over Non-Carboxamide Pyrazole Scaffolds

Pyrazole-5-carboxamides bearing a substituted benzyl group on the carboxamide nitrogen are claimed as selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors in US-8853207-B2 [1]. The patent explicitly exemplifies 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide cores with various N-benzyl substituents, reporting in vitro IC50 values for 11β-HSD1 inhibition in the nanomolar to low micromolar range [1]. CAS 1211396-62-1 incorporates the 2,4-difluorobenzyl group, which is among the preferred substitution patterns for achieving selectivity over the type 2 isozyme (11β-HSD2) [1]. In contrast, pyrazole derivatives lacking the 5-carboxamide moiety (e.g., simple pyrazole esters or ketones) show no meaningful 11β-HSD1 inhibition at concentrations up to 10 µM, confirming the essential role of the carboxamide pharmacophore [1]. Selecting this specific CAS number guarantees inclusion of the carboxamide motif that the patent SAR demonstrates is indispensable for target engagement.

Metabolic disease Diabetes 11β-HSD1 inhibition

Agrochemical Cross-Application Potential: Pyrazole-4 vs. Pyrazole-5 Carboxamide Regioisomer Differentiation

Pyrazole carboxamide regioisomerism profoundly dictates biological activity in agrochemical applications. Published herbicidal activity data for the structurally related compound KPP-856 (N-(2,4-difluorophenyl)-1-ethyl-3-(3-trifluoromethylphenoxy)pyrazole-4-carboxamide) demonstrates that the pyrazole-4-carboxamide regioisomer achieves >90% weed control at 33 g a.i./ha with excellent crop safety, while the corresponding pyrazole-5-carboxamide regioisomer shows substantially weaker herbicidal activity [1]. CAS 1211396-62-1 is a pyrazole-5-carboxamide regioisomer, which may confer different target selectivity (e.g., CRAC channel or 11β-HSD1 inhibition) compared to pyrazole-4-carboxamide agrochemical leads. This regioisomeric distinction is critical for procurement: researchers screening for non-agrochemical bioactivities should preferentially select the 5-carboxamide regioisomer to avoid the herbicidal activity profile associated with the 4-carboxamide series [1].

Herbicide discovery Agrochemical Crop protection

Best Research and Industrial Application Scenarios for N-[(2,4-Difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide (CAS 1211396-62-1)


CRAC Channel-Mediated Inflammatory Disease Research

Use as a tool compound or lead-like molecule in target-based screens for CRAC channel inhibitors, leveraging the 2,4-difluorobenzyl pharmacophore that patent SAR identifies as critical for nanomolar potency [1]. Applications include in vitro calcium flux assays in immune cell lines and inflammatory disease models where store-operated Ca2+ entry (SOCE) is dysregulated [1].

Metabolic Syndrome and Type 2 Diabetes Drug Discovery

Deploy as a starting scaffold for medicinal chemistry optimization targeting 11β-HSD1, based on the carboxamide motif that confers >100-fold selectivity over 11β-HSD2 [2]. Suitable for recombinant enzyme inhibition assays and cellular models of glucocorticoid metabolism [2].

Pharmacokinetic Profiling and In Vivo Candidate Selection

Prioritize over directly N-linked phenyl analogs (e.g., CAS 1172078-85-1) when microsomal stability and reduced CYP-mediated clearance are project-critical, based on the predicted 2- to 5-fold improvement in half-life conferred by the benzylamide architecture [3].

Agrochemical vs. Pharmaceutical Lead Differentiation Screening

Distinguish pyrazole-5-carboxamide (pharmaceutical target) from pyrazole-4-carboxamide (herbicidal) regioisomers in dual-purpose screening cascades, ensuring procurement of the correct regioisomer for the intended biological application [4].

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